molecular formula C18H19FN2O5S B2471162 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide CAS No. 896318-26-6

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2471162
CAS No.: 896318-26-6
M. Wt: 394.42
InChI Key: IMPXVHCHYHREQE-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a fluorobenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency and cost-effectiveness of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The fluorobenzenesulfonamide moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is unique due to its combination of a pyrrolidinone ring, dimethoxyphenyl group, and fluorobenzenesulfonamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-15-8-7-13(10-16(15)26-2)21-11-12(9-18(21)22)20-27(23,24)17-6-4-3-5-14(17)19/h3-8,10,12,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXVHCHYHREQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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